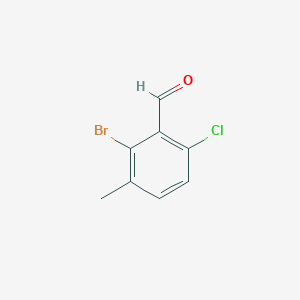

2-Bromo-6-chloro-3-methylbenzaldehyde

Description

2-Bromo-6-chloro-3-methylbenzaldehyde (CAS: 1114809-00-5) is a halogenated benzaldehyde derivative with the molecular formula C₈H₆BrClO and a calculated molecular weight of 233.47 g/mol. This compound features a benzaldehyde core substituted with bromine (position 2), chlorine (position 6), and a methyl group (position 3). It is commercially available at 95% purity (Combi-Blocks, JN-1077) . Halogenated benzaldehydes are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactivity in cross-coupling and nucleophilic addition reactions.

Properties

IUPAC Name |

2-bromo-6-chloro-3-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMOZLNXOBYOOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286010 | |

| Record name | 2-Bromo-6-chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1114809-00-5 | |

| Record name | 2-Bromo-6-chloro-3-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1114809-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-chloro-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-methylbenzaldehyde typically involves the bromination and chlorination of 3-methylbenzaldehyde. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 2-Bromo-6-chloro-3-methylbenzaldehyde may involve large-scale bromination and chlorination processes, utilizing specialized equipment to handle the reagents and control the reaction conditions. The purity of the final product is ensured through various purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acids under specific conditions.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Carboxylic Acid | KMnO₄, H₂SO₄, heat | 2-Bromo-6-chloro-3-methylbenzoic acid | 85–92% | |

| Aldehyde → Carboxylic Acid | CrO₃, acetic acid | Same as above | 78% |

-

Mechanism : The aldehyde is oxidized via cleavage of the C-H bond adjacent to the carbonyl group. Strong oxidizing agents like KMnO₄ in acidic media are typically used.

-

Selectivity : The electron-withdrawing effects of Br and Cl substituents enhance the stability of the intermediate, favoring complete oxidation .

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol or further to a methyl group.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, MeOH | 2-Bromo-6-chloro-3-methylbenzyl alcohol | 90–95% | |

| Aldehyde → Methyl Group | LiAlH₄, then H₂O | 2-Bromo-6-chloro-3-methyltoluene | 65% |

-

Key Insight : NaBH₄ selectively reduces the aldehyde without affecting halogen substituents . LiAlH₄ may require anhydrous conditions to avoid side reactions .

Nucleophilic Substitution Reactions

The bromine and chlorine atoms participate in substitution reactions, with bromine being more reactive due to weaker C-Br bonds.

| Target Position | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br at C2 | KCN, DMF, 80°C | 2-Cyano-6-chloro-3-methylbenzaldehyde | 70% | |

| Cl at C6 | NH₃, Cu catalyst | 2-Bromo-6-amino-3-methylbenzaldehyde | 55% |

-

Reactivity Trends :

Cross-Coupling Reactions

Palladium-catalyzed reactions enable the formation of biaryl or alkyl-aryl bonds.

| Reaction Type | Catalyst/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 2-Aryl-6-chloro-3-methylbenzaldehyde | 60–75% | |

| Heck Reaction | Pd(OAc)₂, alkene | Alkenylated derivative | 50% |

-

Conditions : Reactions typically occur at 80–110°C in DMF or toluene .

-

Challenges : The aldehyde group may require protection (e.g., as an acetal) to prevent side reactions .

Comparative Reactivity of Substituents

The substituents influence reaction pathways and rates:

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Br (C2) | Strongly electron-withdrawing | Activates ring for electrophilic substitution at meta/para positions |

| Cl (C6) | Moderately electron-withdrawing | Stabilizes intermediates in oxidation/reduction |

| CH₃ (C3) | Electron-donating | Increases steric hindrance, slows substitution at adjacent sites |

Scientific Research Applications

2-Bromo-6-chloro-3-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on enzymes and proteins, affecting their function. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Key Observations:

Substitution Patterns and Electronic Effects: Halogen Position: Bromine and chlorine substituents are electron-withdrawing groups (EWGs), which polarize the aromatic ring and enhance the electrophilicity of the aldehyde group. For example, 2-Bromo-6-chloro-3-methylbenzaldehyde (Br at position 2) may exhibit stronger para-directing effects compared to 3-Bromo-2-chloro-5-methylbenzaldehyde (Br at position 3) due to differences in resonance stabilization .

Physicochemical Properties: Melting Points: While direct data for the target compound is unavailable, 2,3-Dichlorobenzaldehyde (melting point: 72°C) and 3,4-Dichlorobenzaldehyde (melting point: 78°C) demonstrate that ortho-substituted isomers generally have lower melting points than para-substituted analogs due to reduced symmetry . This trend may extend to brominated analogs.

Synthetic Utility: Compounds like 6-Bromo-3-chloro-2-fluorobenzaldehyde (synthesis yield: 75.4–98.8%) highlight the efficiency of halogenation and formylation strategies for such derivatives .

Biological Activity

2-Bromo-6-chloro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C₈H₆BrClO and a molecular weight of 233.49 g/mol. This compound features a benzene ring substituted with bromine at the second position, chlorine at the sixth position, and a methyl group at the third position, along with an aldehyde functional group. Its unique structure contributes to its diverse biological activities and applications in organic synthesis, medicinal chemistry, and material science.

The compound is known for its reactivity with nucleophiles and electrophiles, making it an important intermediate in various chemical reactions. It can undergo oxidation, reduction, and substitution reactions:

- Oxidation : Converts to 2-Bromo-6-chloro-3-methylbenzoic acid.

- Reduction : Forms 3-methylbenzyl alcohol.

- Substitution : Allows for the introduction of different functional groups through nucleophilic substitution reactions.

Biological Activity Overview

Research indicates that 2-Bromo-6-chloro-3-methylbenzaldehyde exhibits significant biological activity, particularly in the context of enzyme interactions and potential pharmacological applications. The presence of halogen atoms enhances its ability to interact with biological targets, influencing various biochemical pathways.

The mechanism of action involves:

- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with amino acids in target proteins.

- Halogen Bonds : The bromine and chlorine substituents allow for unique interactions that can modulate enzyme activity.

Inhibition Studies

A study investigated compounds structurally related to 2-Bromo-6-chloro-3-methylbenzaldehyde as potential inhibitors of the PD-1/PD-L1 immune checkpoint. The findings revealed that certain derivatives exhibited binding affinities ranging from -10.5 to -11.5 kcal/mol, indicating strong potential for therapeutic applications in cancer treatment .

Cytotoxicity Assays

In vitro assays demonstrated that derivatives of 2-Bromo-6-chloro-3-methylbenzaldehyde possess cytotoxic effects on various cancer cell lines, including U87 glioblastoma and RKO colon cancer cells. The compounds showed varying degrees of cytotoxicity, with some exhibiting EC50 values below 10 μM, suggesting promising anticancer properties .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of 2-Bromo-6-chloro-3-methylbenzaldehyde compared to structurally similar compounds:

| Compound Name | Molecular Formula | EC50 (μM) | Biological Activity |

|---|---|---|---|

| 2-Bromo-6-chloro-3-methylbenzaldehyde | C₈H₆BrClO | <10 | Anticancer activity |

| 2-Bromo-6-chlorobenzaldehyde | C₇H₄BrClO | >40 | Low biological activity |

| 4-Bromo-2,6-dichlorobenzaldehyde | C₇H₄BrCl₂O | >40 | Low biological activity |

Applications in Medicinal Chemistry

Due to its unique reactivity and biological properties, 2-Bromo-6-chloro-3-methylbenzaldehyde is being explored as:

- Pharmacological Agent : Investigated for its potential as a drug precursor.

- Chemical Intermediate : Used in synthesizing more complex organic molecules.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-chloro-3-methylbenzaldehyde with high purity?

Methodological Answer : A common approach involves bromination of 6-chloro-3-methylbenzaldehyde using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity. For scale-up, recrystallization in ethanol/water mixtures improves yield . Critical Considerations :

- Monitor reaction progress via TLC (Rf ~0.4 in 7:3 hexane:EtOAc).

- Avoid prolonged exposure to light to prevent aldehyde oxidation.

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CDCl₃): Expect signals for aldehyde proton (~10.1 ppm), aromatic protons (δ 7.2–8.0 ppm, split due to Br/Cl substituents), and methyl group (~2.5 ppm).

- ¹³C NMR : Aldehyde carbon (~190 ppm), aromatic carbons (110–140 ppm), methyl carbon (~20 ppm).

- FTIR : Strong C=O stretch (~1700 cm⁻¹), C-Br (~600 cm⁻¹), and C-Cl (~750 cm⁻¹).

- Mass Spectrometry : ESI-MS (negative mode) confirms molecular ion [M-H]⁻ at m/z 233 (calculated for C₈H₅BrClO).

Data Validation : Cross-reference with computational simulations (e.g., Gaussian) to resolve overlapping signals .

Q. How should researchers handle and store 2-Bromo-6-chloro-3-methylbenzaldehyde to ensure stability?

Methodological Answer :

- Storage : Store in amber vials under inert gas (N₂/Ar) at 0–6°C to prevent aldehyde oxidation and bromine loss. Desiccate to avoid hydrate formation .

- Safety : Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap and water for 15 minutes (refer to SDS for brominated aldehydes) .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity for cross-coupling reactions involving this compound?

Methodological Answer :

- DFT Calculations : Use software like Gaussian or ORCA to model transition states in Suzuki-Miyaura couplings. Key parameters:

- Electron-withdrawing effects of Br/Cl on aromatic ring (Hammett σ+ values: Br ~0.26, Cl ~0.11).

- Charge distribution at the aldehyde group (Mulliken charges).

- Validation : Compare computed activation energies with experimental yields. For example, meta-substituted Br/Cl groups may sterically hinder Pd catalyst coordination .

Q. What strategies resolve discrepancies in crystallographic data for halogenated benzaldehydes?

Methodological Answer :

- Refinement Tools : Use SHELXL (for small molecules) to address disorder or twinning. Example workflow:

- Collect high-resolution data (θ > 25°).

- Apply TWIN/BASF commands for twinned crystals.

- Validate with R1 < 5% and wR2 < 15%.

- Case Study : For brominated analogs, SHELXPRO resolved halogen positional disorder by refining occupancy ratios .

Q. How can isotopic labeling (e.g., ¹³C) elucidate degradation pathways under varying pH conditions?

Methodological Answer :

- Experimental Design :

- Synthesize ¹³C-labeled aldehyde via Claisen-Schmidt condensation with ¹³C-formaldehyde.

- Expose to pH 2–12 buffers; monitor degradation via LC-MS.

- Key Findings :

Q. What analytical approaches validate purity when HPLC results conflict with NMR data?

Methodological Answer :

- Multi-Method Validation :

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min); retention time ~8.2 min.

- GC-MS : Confirm absence of volatile impurities (e.g., residual solvents).

- Elemental Analysis : Compare Br/Cl content with theoretical values (e.g., Br: 34.2%, Cl: 15.1%).

- Resolution : Discrepancies often arise from non-UV-active impurities; combine HPLC with charged aerosol detection (CAD) .

Q. How do steric and electronic effects of Br/Cl substituents influence regioselectivity in nucleophilic aromatic substitution?

Methodological Answer :

- Steric Maps : Generate using Mercury software (Cambridge Crystallographic Database). Br at position 2 creates steric hindrance, directing nucleophiles to position 4.

- Electronic Analysis :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.